2-[(3-Methylbutan-2-yl)amino]butan-1-ol
Description
2-[(3-Methylbutan-2-yl)amino]butan-1-ol is a secondary amino alcohol characterized by a butan-1-ol backbone substituted with a 3-methylbutan-2-yl amino group. Its molecular formula is C₉H₂₁NO, with a molecular weight of 159.27 g/mol. This compound belongs to a class of amino alcohols known for their diverse applications in organic synthesis, corrosion inhibition, and pharmaceutical intermediates .
These compounds form hydrophobic organic layers that inhibit electrochemical degradation, as shown by electrochemical impedance spectroscopy (EIS) and Tafel polarization studies . The presence of the amino and hydroxyl groups in the molecule facilitates interactions with metal surfaces, enhancing stability and corrosion resistance .
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-(3-methylbutan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(6-11)10-8(4)7(2)3/h7-11H,5-6H2,1-4H3 |
InChI Key |
IMHJTJCVBXCPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol typically involves the reaction of 3-methylbutan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylbutan-2-yl)amino]butan-2-one.
Reduction: Formation of 2-[(3-Methylbutan-2-yl)amino]butane.
Substitution: Formation of 2-[(3-Methylbutan-2-yl)amino]butyl chloride or 2-[(3-Methylbutan-2-yl)amino]butyl bromide.
Scientific Research Applications
2-[(3-Methylbutan-2-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(3-Methylbutan-2-yl)amino]butan-1-ol with structurally or functionally related amino alcohols, highlighting differences in substituents, physicochemical properties, and applications:
Key Findings:
Structural Influence on Corrosion Inhibition: 2-[(Phenylmethylidene)amino]butan-1-ol exhibits superior corrosion inhibition (86% efficiency) compared to its propan-2-ol analog (72%) due to enhanced hydrophobicity and molecular packing on copper surfaces . The longer carbon chain in butan-1-ol derivatives improves film stability. By analogy, this compound is expected to show similar or better performance due to its branched alkyl group, which may reduce solubility in aqueous environments and strengthen adsorption .
Pharmacological Activity: Morpholino-substituted butan-1-ol derivatives (e.g., 4-Morpholino-2-(naphthalen-2-yl)butan-1-ol) demonstrate nanomolar affinity for sigma-1 receptors, making them candidates for neuropathic pain treatment . In contrast, alkylamino-substituted analogs like this compound are less explored for biological activity, likely due to lower polarity and reduced bioavailability.
Synthetic Versatility: Compounds such as 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol are synthesized via nucleophilic substitution reactions, where the hydroxyl group in butan-1-ol facilitates regioselective functionalization . This contrasts with this compound, which may require reductive amination of ketones or aldehydes with amino alcohols.
Thermodynamic Properties: Amino alcohols with aromatic substituents (e.g., naphthyl or phenyl groups) exhibit higher melting points and lower solubility in polar solvents compared to alkyl-substituted analogs like this compound .
Biological Activity
The compound 2-[(3-Methylbutan-2-yl)amino]butan-1-ol is an organic molecule with potential biological significance. Its structure includes a chiral center and an alcohol functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is . The presence of both an amino group and an alcohol functional group suggests that this compound may exhibit unique reactivity and biological activity, particularly in the context of medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence neurotransmitter systems, potentially acting as modulators for various receptors.
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.
- Antiplasmodial Activity : Research indicates that certain structural analogs exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.
Case Studies
- Neurotransmitter Interaction : A study investigated the effects of related compounds on neurotransmitter release. The results indicated that certain structural features enhance the modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Antiplasmodial Screening : In vitro studies screened various derivatives against P. falciparum. Compounds similar to this compound showed IC50 values in the nanomolar range, indicating strong antiplasmodial activity. For instance, derivatives with specific substitutions at the amino group exhibited enhanced potency against chloroquine-resistant strains .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methylbutan-1-ol | Alcohol functional group | Solvent; potential use in organic synthesis |
| N-Methyl-N-nitrosourea | Nitrosourea derivative | Known carcinogen; used in cancer research |
| 4-Methylthio-N,N-dimethylaniline | Contains methylthio and dimethylamine groups | Potential antitumor agent |
| 2-Amino-1-butanol | Simple amino alcohol | Used in organic synthesis; potential neurotransmitter |
This table highlights how variations in structure can lead to significant differences in biological activity.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors and enzymes plays a crucial role in its pharmacological profile. Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed to estimate its biological activity based on molecular structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
